molecular formula CH2Cl4P2 B1586474 Bis(dichlorophosphino)methane CAS No. 28240-68-8

Bis(dichlorophosphino)methane

Cat. No. B1586474
CAS RN: 28240-68-8
M. Wt: 217.8 g/mol
InChI Key: OEKLCAXLANZKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dichlorophosphino)methane, also known as diphosphinoamine (DPA), is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPA is a phosphine-based ligand that has two phosphorus atoms attached to a central carbon atom, making it a bidentate ligand.

Scientific Research Applications

Synthesis and HIV-1 Inhibition

Bis(dichlorophosphino)methane has been used as a critical reagent in the synthesis of 5'-O-β,γ-methylene triphosphate nucleosides. These nucleosides showed promising inhibitory activity against the RNase H activity of HIV-1 reverse transcriptase (Ahmadibeni et al., 2010).

Bridging Ligand in Metal Complexes

It has been used as a bridging ligand in the synthesis of various metal complexes, including diiridium, dirhodium, and iridium/rhodium complexes. These complexes were studied for their potential in activating α-olefins via geminal C–H activation (Slaney et al., 2012).

Colorimetric Sensing

In research exploring chromogenic sensing molecules, oxidized bis(indolyl)methane has demonstrated potential as a selective colorimetric sensor for fluoride ions in aprotic solvents and for hydrogen sulfate ions in water-containing mediums (He et al., 2006).

Electrophilic Substitution Reactions

Bis(indolyl)methanes, synthesized using bis(dichlorophosphino)methane, have been employed in electrophilic substitution reactions of indoles with carbonyl compounds, catalyzed by aminosulfonic acid under ultrasound irradiation (Li et al., 2006).

Synthesis of Bis(iodozincio)methane

Bis(iodozincio)methane, a derivative synthesized from bis(dichlorophosphino)methane, has shown high potential as an organic synthetic reagent, particularly in reactions with carbonyl compounds and various electrophiles (Matsubara et al., 2001).

properties

IUPAC Name

dichloro(dichlorophosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKLCAXLANZKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382732
Record name Bis(dichlorophosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dichlorophosphino)methane

CAS RN

28240-68-8
Record name Bis(dichlorophosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dichlorophosphino)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dichlorophosphino)methane

Citations

For This Compound
65
Citations
MLEE KULLBERG - 1986 - search.proquest.com
The diphosphine, bis (dimethylphosphino) methane (dmpm) is prepared by the reaction of methylmagnesium iodide with bis (dichlorophosphino) methane (dcpm). Treatment of Pd (CO) …
Number of citations: 3 search.proquest.com
CB Pamplin - 2002 - open.library.ubc.ca
The coordination chemistry of Pd complexes containing bis (dialkylphosphino)-methane (PP) ligands was examined; these ligands have the general formula R₂PCH₂PR₂ where R= …
Number of citations: 5 open.library.ubc.ca
B Wrackmeyer, EV Klimkina, W Milius - Dalton Transactions, 2014 - pubs.rsc.org
1,3,2-Dithiaphospholanes were prepared, containing an annelated 1,2-dicarba-closo-dodecaborane(12) unit, bearing halogens (F, Cl, Br, and I), H, NEt2, OEt groups, or organo …
Number of citations: 9 pubs.rsc.org
A Fernández, JM Vila - Journal of organometallic chemistry, 2005 - Elsevier
The new diphosphine (4-MeC 6 H 4 CH 2 ) 2 PCH 2 P(4-MeC 6 H 4 CH 2 ) 2 , L, was reacted with [MnMe(CO) 5 ] to give the novel cyclometallated compound [Mn{(4-MeC 6 H 3 CH 2 )(4…
Number of citations: 4 www.sciencedirect.com
Y Ahmadibeni, C Dash, SFJ Le Grice, K Parang - Tetrahedron letters, 2010 - Elsevier
Bis(dichlorophosphino)methane was converted to a β,γ-methylenetriphosphitylating reagent. The reagent was immobilized on aminomethyl polystyrene resin-bound linker of 4-acetoxy-…
Number of citations: 12 www.sciencedirect.com
Y Ahmadibeni, C Dash, SFJ Le Grice, K Parang - digitalcommons.uri.edu
Bis (dichlorophosphino) methane was converted to a β, γ-methylenetriphosphitylating reagent. The reagent was immobilized on aminomethyl polystyrene resin-bound linker of 4-acetoxy…
Number of citations: 0 digitalcommons.uri.edu
JK West, L Stahl - Organometallics, 2012 - ACS Publications
Chloro(organo)phosphines are important precursors to diphosphenes and cyclic oligophosphines. Although chloro(organo)phosphines are commonly reduced with bulk metals (eg, Na, …
Number of citations: 36 pubs.acs.org
G Hogarth, J Kilmartin - Transition Metal Chemistry, 2008 - Springer
Lithiation of Ph 2 P(p-tolyl) followed by quenching with dichloromethane affords the new diphosphine Ph(p-tolyl)PCH 2 PPh(p-tolyl) as a mixture of syn and anti isomers. Upon …
Number of citations: 5 link.springer.com
GC Saunders - Journal of Fluorine Chemistry, 2010 - Elsevier
The complex [{η 5 ,κP-C 5 Me 4 CH 2 C 6 F 3 CF 3 -5-P(C 6 F 4 CF 3 -4)-2-CH 2 P(C 6 F 4 CF 3 -4) 2 }RhCl 2 ] (2) was formed by dehydrofluorinative carbon–carbon coupling in the …
Number of citations: 5 www.sciencedirect.com
S Ullrich, B Kovačević, B Koch, K Harms… - Chemical …, 2019 - pubs.rsc.org
A new generation of carbodiphosphoranes (CDPs), incorporating pyrrolidine, tetramethylguanidine, or tris(dimethylamino)phosphazene as substituents is introduced as the most …
Number of citations: 22 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.